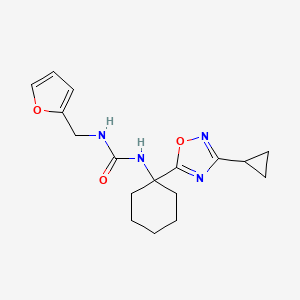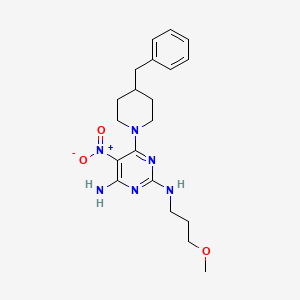
6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that has a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine in scientific research are numerous. This compound has been studied extensively for its pharmacological properties, including its activity as a potential anticancer agent, antiviral agent, and antifungal agent. It has also been investigated for its potential as a modulator of ion channels and receptors, including the NMDA receptor and the voltage-gated calcium channel.
Wirkmechanismus
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by blocking the cell cycle. It has also been shown to inhibit the replication of viruses and fungi by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine are complex and depend on the specific application. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In viruses and fungi, it has been shown to inhibit nucleic acid synthesis and replication. In ion channels and receptors, it has been shown to modulate their activity and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine in lab experiments include its high potency and selectivity for specific targets, its ability to penetrate cell membranes, and its relatively low toxicity. However, the limitations of using this compound include its high cost, its limited availability, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and fungal infections. Another direction is to explore its mechanism of action in more detail, including its interactions with specific targets and signaling pathways. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine involves the reaction of 5-nitro-2,4-diaminopyrimidine with 1-benzyl-4-piperidone and 3-methoxypropylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, reduction, and cyclization, leading to the formation of the target compound in good yields.
Eigenschaften
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-29-13-5-10-22-20-23-18(21)17(26(27)28)19(24-20)25-11-8-16(9-12-25)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H3,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCMHLNZKDICRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-benzylpiperidin-1-yl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


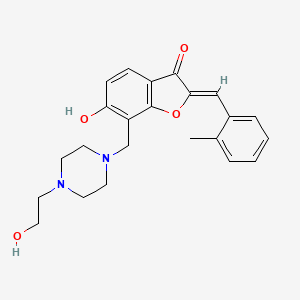
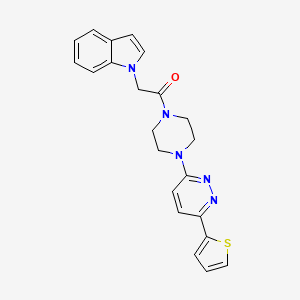

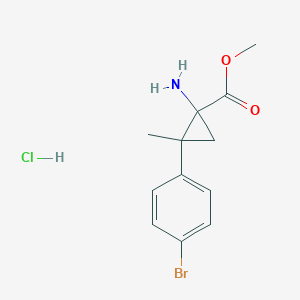
![1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2611317.png)
![Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2611319.png)

![Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611323.png)
![1-(2,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2611325.png)
![Methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate](/img/structure/B2611326.png)


